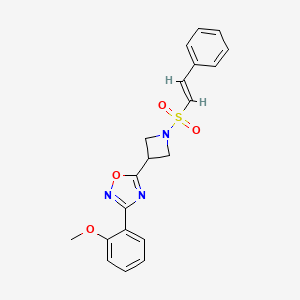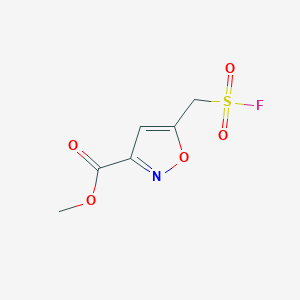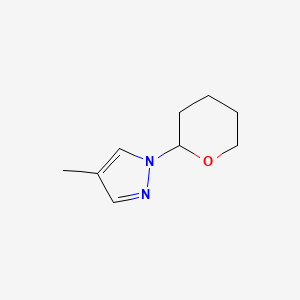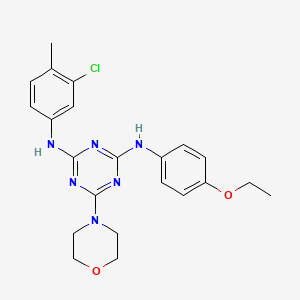
(E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves the reaction of 2-methoxybenzohydrazide with ethyl chloroacetate to form 2-methoxy-N-(2-oxoethyl)benzohydrazide. This compound is then reacted with hydrazine hydrate to form 2-methoxy-N'-(2-hydrazinyl-2-oxoethyl)benzohydrazide. The resulting compound is then reacted with styrylsulfonyl chloride to form 2-methoxy-N'-(2-(styrylsulfonyl)hydrazinyl)-2-oxoethyl)benzohydrazide. This compound is then reacted with 3-chloro-1,2-propanediol to form (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole.
Starting Materials
2-methoxybenzohydrazide, ethyl chloroacetate, hydrazine hydrate, styrylsulfonyl chloride, 3-chloro-1,2-propanediol
Reaction
2-methoxybenzohydrazide + ethyl chloroacetate → 2-methoxy-N-(2-oxoethyl)benzohydrazide, 2-methoxy-N-(2-oxoethyl)benzohydrazide + hydrazine hydrate → 2-methoxy-N'-(2-hydrazinyl-2-oxoethyl)benzohydrazide, 2-methoxy-N'-(2-hydrazinyl-2-oxoethyl)benzohydrazide + styrylsulfonyl chloride → 2-methoxy-N'-(2-(styrylsulfonyl)hydrazinyl)-2-oxoethyl)benzohydrazide, 2-methoxy-N'-(2-(styrylsulfonyl)hydrazinyl)-2-oxoethyl)benzohydrazide + 3-chloro-1,2-propanediol → (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Mecanismo De Acción
The mechanism of action of (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes, including proteases and kinases. The compound may also interact with specific receptors in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that the compound can improve glucose metabolism and reduce insulin resistance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole compound has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. The compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, the compound has some limitations for lab experiments. It is relatively expensive to synthesize, and its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole. One potential direction is to study the compound's potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another potential direction is to study the compound's mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, the compound's potential as a tool for studying protein-ligand interactions and pharmacokinetics and pharmacodynamics could be further explored.
Aplicaciones Científicas De Investigación
The (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In biochemistry, the compound has been used to study the interaction between proteins and ligands. In pharmacology, the compound has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-18-10-6-5-9-17(18)19-21-20(27-22-19)16-13-23(14-16)28(24,25)12-11-15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOIWTLQFWHMDC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)


![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2910135.png)
![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)
![N-(5-fluoro-2-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2910141.png)

![morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2910144.png)

